molecular formula C13H13NO2 B11699041 4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline

4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline

Katalognummer: B11699041
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: QVEPAXZWXQSIRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline typically involves the condensation reaction between 4-methoxyaniline and 5-methylfurfural. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline involves its interaction with various molecular targets. The Schiff base moiety allows the compound to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit catalytic activity in various chemical reactions. Additionally, the compound’s ability to undergo electrophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-methoxy-N-[(E)-(4-methoxyphenyl)methylidene]aniline
  • 4-methoxy-N-[(E)-(4-nitrophenyl)methylidene]aniline
  • 4-methoxy-N-[(E)-(4-chlorophenyl)methylidene]aniline

Uniqueness

4-methoxy-N-[(E)-(5-methylfuran-2-yl)methylidene]aniline is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions compared to its phenyl-substituted counterparts. The furan ring also enhances the compound’s potential biological activity, making it a promising candidate for further research in medicinal chemistry.

Eigenschaften

Molekularformel

C13H13NO2

Molekulargewicht

215.25 g/mol

IUPAC-Name

N-(4-methoxyphenyl)-1-(5-methylfuran-2-yl)methanimine

InChI

InChI=1S/C13H13NO2/c1-10-3-6-13(16-10)9-14-11-4-7-12(15-2)8-5-11/h3-9H,1-2H3

InChI-Schlüssel

QVEPAXZWXQSIRS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.